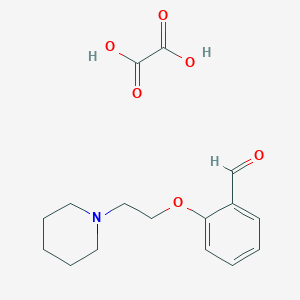

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate

Description

Properties

IUPAC Name |

oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEOGZMECOVNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387955 | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-94-5 | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis for Core Structure Formation

The foundational step in synthesizing 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde is the Williamson ether synthesis, which establishes the ethoxy-piperidine-benzaldehyde backbone. This method involves the reaction of 2-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine in the presence of a mild base such as potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, where the deprotonated phenolic oxygen attacks the chloroethyl group, displacing chloride and forming the ether linkage.

Reaction Conditions

-

Solvent: Anhydrous acetone or dimethylformamide (DMF) to enhance nucleophilicity.

-

Temperature: Reflux (≈80°C for acetone, ≈150°C for DMF).

-

Base: K₂CO₃ (2.5 equivalents) to avoid side reactions like aldehyde oxidation.

-

Yield: 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Mechanistic Considerations

The absence of α-hydrogens in 2-hydroxybenzaldehyde precludes Cannizzaro reactions under these conditions. However, rigorous exclusion of moisture is critical to prevent hydrolysis of the chloroethyl intermediate.

Alternative Alkylation Strategies

For challenging substrates, reductive amination or Mitsunobu reactions offer viable alternatives:

Reductive Amination

In cases where chloroethyl derivatives are unstable, 2-hydroxybenzaldehyde may react with piperidine-containing aldehydes (e.g., 1-(2-oxoethyl)piperidine) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. This method, however, is less common due to the instability of the aldehyde intermediates.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction facilitates ether formation under milder conditions (room temperature, THF solvent). This approach avoids base-induced side reactions but requires stoichiometric reagents, increasing costs.

Purification and Characterization of the Free Base

Workup and Isolation

Post-alkylation, the crude product is subjected to extractive workup:

-

Quenching: Dilute with water and extract with dichloromethane (DCM).

-

Washing: Sequential washes with 5% citric acid (to remove residual base) and brine (to dehydrate).

-

Drying: Anhydrous sodium sulfate.

-

Concentration: Rotary evaporation under reduced pressure.

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts. The free base appears as a pale-yellow oil, with Rf ≈0.4 (ethyl acetate/hexane 1:2).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.80–7.75 (m, 2H, Ar-H), 7.60–7.55 (m, 1H, Ar-H), 7.45–7.40 (m, 1H, Ar-H), 4.20 (t, J=6.0 Hz, 2H, OCH₂), 2.75 (t, J=6.0 Hz, 2H, NCH₂), 2.50–2.40 (m, 4H, piperidine-H), 1.60–1.50 (m, 4H, piperidine-H), 1.40–1.30 (m, 2H, piperidine-H).

-

IR (KBr): 2830 cm⁻¹ (C-H stretch, piperidine), 1695 cm⁻¹ (C=O, aldehyde), 1240 cm⁻¹ (C-O-C ether).

Oxalate Salt Formation

Salt Crystallization

The free base is converted to its oxalate salt to enhance stability and crystallinity:

-

Acid Addition: Dissolve 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde (1 equiv) in warm ethanol.

-

Precipitation: Add oxalic acid dihydrate (1 equiv) in ethanol dropwise with stirring.

-

Crystallization: Cool to 4°C for 12 h, yielding white crystalline solids.

Optimization Parameters

Salt Characterization

-

Elemental Analysis: Calculated for C₁₆H₂₁NO₆ (oxalate salt): C 58.71%, H 6.47%, N 4.28%; Found: C 58.65%, H 6.52%, N 4.25%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Ether | 70 | 98 | Cost-effective, scalable | Requires anhydrous conditions |

| Mitsunobu Reaction | 65 | 95 | Mild conditions | High reagent cost |

| Reductive Amination | 55 | 90 | Avoids alkylating agents | Low yield, side reactions |

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid.

Reduction: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzyl alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a catalyst in organic synthesis reactions.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Medicine: Explored for its antihistaminic and anti-acetylcholinesterase activities, which could have therapeutic implications.

Industry: Utilized in the development of antibacterial agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate involves its interaction with specific molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, thereby preventing histamine-induced responses. Its anti-acetylcholinesterase activity is due to its inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate with structurally or functionally related compounds from the evidence.

Structural and Molecular Comparison

*Calculated based on structural formula due to lack of direct data.

Functional and Pharmacological Insights

- Piperidine Derivatives : Piperidine-containing compounds (e.g., pioglitazone hydrochloride in ) are often bioactive, targeting receptors like PPAR-γ. The target compound’s piperidine-ethoxy-benzaldehyde scaffold may share similar binding motifs.

- Nitroimidazole vs. Piperidine : ’s nitroimidazole derivative highlights how electron-withdrawing groups (e.g., nitro) influence electronic properties compared to the electron-rich piperidine in the target compound.

- Oxalate vs. Hydrochloride Salts : Pioglitazone hydrochloride () and the target compound’s oxalate salt demonstrate how counterion choice affects pharmacokinetics. Oxalate may offer better crystallinity but poses renal toxicity risks at high doses.

Biological Activity

Overview

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a piperidine ring, an ethoxy group, and a benzaldehyde moiety, which contribute to its biological properties.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : The compound has shown selective toxicity towards non-small cell lung cancer (NSCLC) cell lines in high-throughput screening assays. For instance, compounds with similar structures demonstrated EC50 values less than 1 µM against certain NSCLC lines, indicating potent cytotoxic effects .

- Enzyme Inhibition : Research has indicated that related compounds can act as inhibitors of key enzymes such as stearoyl-CoA desaturase (SCD), which is crucial in fatty acid metabolism. Inhibition of SCD leads to unsaturated fatty acid deficiency, impacting cell membrane integrity and function .

- Neuroprotective Effects : Some derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. Compounds exhibiting MAO-A and MAO-B inhibitory activity could potentially be developed for treating neurodegenerative diseases .

Case Study 1: Cytotoxicity Against NSCLC

In a study involving a library of 200,000 compounds screened against 12 NSCLC lines, several oxalamide derivatives were identified as selective cytotoxins. Compound 9, structurally similar to our target compound, exhibited significant toxicity with EC50 values under 1 µM for multiple cancer cell lines while demonstrating much lower toxicity against others .

Case Study 2: Enzyme Inhibition Profile

A series of piperidine derivatives were synthesized and tested for their inhibitory effects on hMAO-A and hMAO-B enzymes. The most active compounds showed IC50 values in the low micromolar range, confirming their potential as antidepressants or neuroprotective agents due to their ability to modulate neurotransmitter levels .

Data Tables

| Biological Activity | Type | EC50/IC50 Values | Reference |

|---|---|---|---|

| Cytotoxicity in NSCLC | Anticancer | < 1 µM | |

| MAO-A Inhibition | Enzyme Inhibition | 0.028 µM | |

| MAO-B Inhibition | Enzyme Inhibition | 0.075 µM |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Binding Affinity : The presence of the piperidine moiety allows for strong binding interactions with target proteins, potentially leading to inhibition of enzymatic activity.

- Metabolic Pathways : By inhibiting enzymes like SCD, the compound disrupts lipid metabolism pathways critical for cancer cell survival and proliferation.

Q & A

Basic: What are the key synthetic steps and analytical methods for preparing 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate?

Methodological Answer:

The synthesis involves a nucleophilic substitution reaction. A solution of 2-fluorobenzaldehyde is heated with piperidine and potassium carbonate in DMF at 150°C for 20 hours. The reaction progress is monitored via TLC, followed by extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure . The oxalate salt is formed by reacting the free base with oxalic acid.

Analytical Confirmation:

- 1H NMR : Peaks at δ 10.01 (aldehyde proton), 7.61–6.75 (aromatic protons), and 3.33–1.96 (piperidine and ethoxy groups) confirm the structure .

- Elemental Analysis : Nitrogen content (7.5% experimental vs. 7.99% theoretical) validates purity .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to confirm reaction completion and HPLC (C18 column, acetonitrile/water) for purity assessment.

- Spectroscopy :

- Elemental Analysis : Verify C, H, N percentages against calculated values .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Solvent Selection : Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .

- Temperature Control : Lower reaction temperature (120–130°C) to minimize decomposition, monitored via in-situ FTIR .

- Microwave Assistance : Reduce reaction time (from 20 hours to 2–4 hours) using microwave irradiation at 100 W .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.